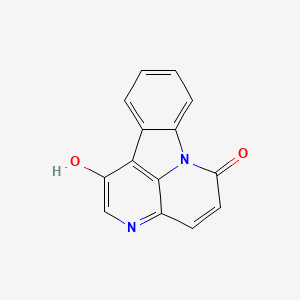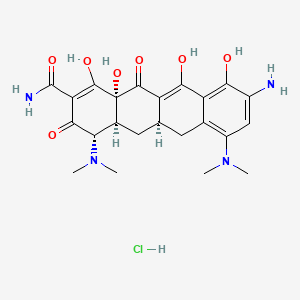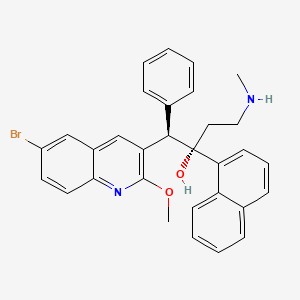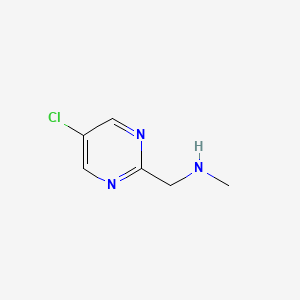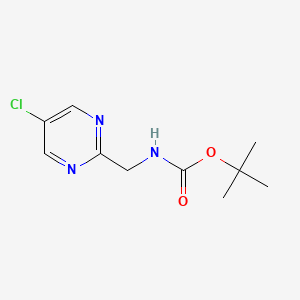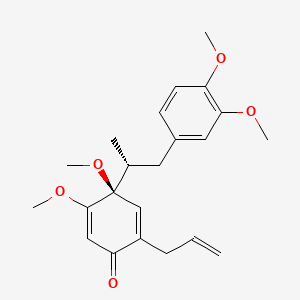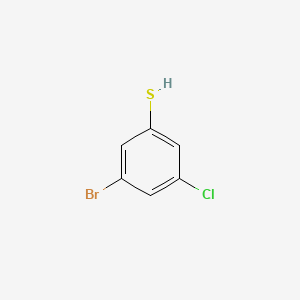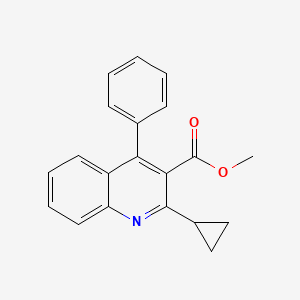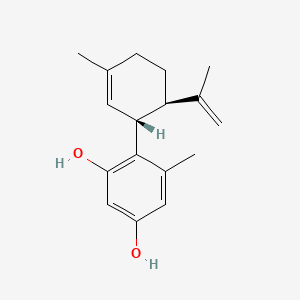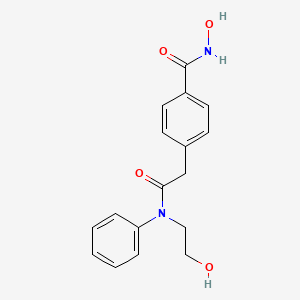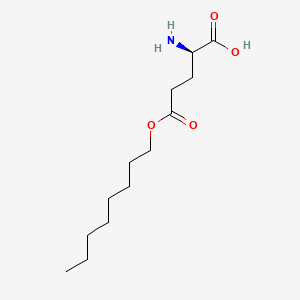
5-Desthiopropyl-5-hydroxy-ticagrelor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Desthiopropyl-5-hydroxy-ticagrelor: is a metabolite of ticagrelor, a well-known antiplatelet medication used to reduce the risk of cardiovascular events such as heart attacks and strokes. The compound is characterized by its molecular formula C20H22F2N6O5 and a molecular weight of 464.42 g/mol . It is a derivative of ticagrelor, specifically modified to study its pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Desthiopropyl-5-hydroxy-ticagrelor involves multiple steps, starting from ticagrelor The process typically includes selective deprotection and hydroxylation reactionsThis is achieved using specific reagents and catalysts under controlled conditions .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for scalability and efficiency. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Desthiopropyl-5-hydroxy-ticagrelor undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further pharmacological studies .
Scientific Research Applications
Chemistry: In chemistry, 5-Desthiopropyl-5-hydroxy-ticagrelor is used as a reference standard for analytical methods. It helps in the identification and quantification of ticagrelor and its metabolites in biological samples .
Biology: In biological research, the compound is used to study the metabolic pathways of ticagrelor. It provides insights into the biotransformation processes and helps in understanding the pharmacokinetics of ticagrelor .
Medicine: In medicine, this compound is used in preclinical studies to evaluate the efficacy and safety of ticagrelor. It helps in understanding the drug’s mechanism of action and its interaction with biological targets .
Industry: In the pharmaceutical industry, the compound is used in the development of new antiplatelet drugs. It serves as a lead compound for designing novel derivatives with improved pharmacological properties .
Mechanism of Action
5-Desthiopropyl-5-hydroxy-ticagrelor exerts its effects by inhibiting the P2Y12 receptor on platelets. This receptor is involved in the activation and aggregation of platelets, which are critical steps in the formation of blood clots. By blocking this receptor, the compound prevents platelet aggregation and reduces the risk of thrombotic events .
The molecular targets include the P2Y12 receptor and associated signaling pathways such as the inhibition of adenylyl cyclase and activation of PI3K, Akt, and Rap1b .
Comparison with Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another P2Y12 receptor antagonist used for similar indications.
Prasugrel: A thienopyridine class antiplatelet agent with a similar mechanism of action.
Uniqueness: 5-Desthiopropyl-5-hydroxy-ticagrelor is unique due to its specific structural modifications, which allow for detailed pharmacokinetic and pharmacodynamic studies. Unlike its parent compound ticagrelor, it provides insights into the metabolic pathways and helps in the development of new derivatives with potentially improved therapeutic profiles .
Properties
IUPAC Name |
7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O5/c21-10-2-1-8(5-11(10)22)9-6-12(9)23-18-15-19(25-20(32)24-18)28(27-26-15)13-7-14(33-4-3-29)17(31)16(13)30/h1-2,5,9,12-14,16-17,29-31H,3-4,6-7H2,(H2,23,24,25,32)/t9-,12+,13+,14-,16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAQRSGFWADAN-AAIYSHPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC2=C3C(=NC(=O)N2)N(N=N3)C4CC(C(C4O)O)OCCO)C5=CC(=C(C=C5)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC2=C3C(=NC(=O)N2)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)OCCO)C5=CC(=C(C=C5)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

